molecular formula C17H18N2O3 B5008591 4-{[(4-methoxyphenyl)acetyl]amino}-N-methylbenzamide

4-{[(4-methoxyphenyl)acetyl]amino}-N-methylbenzamide

Cat. No.: B5008591
M. Wt: 298.34 g/mol
InChI Key: OIXNUWZJPCKXON-UHFFFAOYSA-N
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Description

“4-{[(4-methoxyphenyl)acetyl]amino}-N-methylbenzamide” is a chemical compound that has been synthesized via the Schiff bases reduction route . It is an important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .


Synthesis Analysis

The synthesis of “this compound” involves the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “this compound” consists of asymmetric units of C16H20N2O . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include N-alkylation of primary amines and ammonia, reduction of nitriles and amides . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .

Properties

IUPAC Name

4-[[2-(4-methoxyphenyl)acetyl]amino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-18-17(21)13-5-7-14(8-6-13)19-16(20)11-12-3-9-15(22-2)10-4-12/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXNUWZJPCKXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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